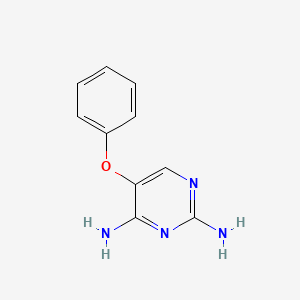

5-Phenoxypyrimidine-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18593-41-4 |

|---|---|

Molecular Formula |

C10H10N4O |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-phenoxypyrimidine-2,4-diamine |

InChI |

InChI=1S/C10H10N4O/c11-9-8(6-13-10(12)14-9)15-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |

InChI Key |

ZUTKIYCWILXMCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Phenoxypyrimidine 2,4 Diamine

Established Synthetic Routes to 5-Phenoxypyrimidine-2,4-diamine

Pyrimidine (B1678525) Precursor Reactions

The synthesis of derivatives of 2,4-diaminopyrimidine (B92962) can be initiated from pyrimidine precursors such as 2,4-diamino-6-hydroxypyrimidine (B22253). mdpi.com A common initial step involves the chlorination of the hydroxyl group using reagents like phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine. mdpi.com This chlorinated intermediate is a versatile precursor for subsequent nucleophilic substitution reactions. The reactivity of halogenated pyrimidines allows for the introduction of various functional groups. For instance, studies have explored the reactivity of tetrafluoropyrimidine with different nucleophiles to create multisubstituted pyrimidines. dur.ac.uk

Reaction with Phenoxide Salts

A key method for introducing the phenoxy group onto the pyrimidine ring is through the reaction with phenoxide salts. google.com Typically, a chloropyrimidine precursor, such as 2,4-diamino-6-chloropyrimidine, is heated with a phenoxide salt, like sodium or potassium phenoxide. google.com This nucleophilic aromatic substitution reaction displaces the chlorine atom to form the desired phenoxypyrimidine. The reaction is often carried out in the presence of the corresponding phenol, which can act as a solvent and a source for the phenoxide salt. google.com The temperature for this reaction generally ranges from 100 to 200°C. google.com

| Reactants | Reagents | Conditions | Product |

| 2,4-diamino-6-chloropyrimidine | Sodium phenoxide, Phenol | 140-180°C, 1-10 hours | 2,4-diamino-6-phenoxypyrimidine |

This table provides a generalized overview of the reaction conditions.

The formation of phenolate (B1203915) salts from phenols is a straightforward acid-base reaction where a strong base, like sodium hydroxide, deprotonates the phenol. taylorandfrancis.comutkaluniversity.ac.in

Formation from Chloropyrimidine Precursors

The use of chloropyrimidine precursors is central to many synthetic strategies for this compound and its derivatives. mdpi.comgoogle.com Starting from materials like 2,4-diamino-6-hydroxypyrimidine, chlorination with phosphorus oxychloride provides the reactive 2,4-diamino-6-chloropyrimidine intermediate. mdpi.com This intermediate can then undergo nucleophilic substitution with a phenoxide salt to yield the final product. google.com The synthesis of various substituted pyrimidines often relies on the displacement of chlorine atoms from a pyrimidine core. researchgate.netresearchgate.netpsu.edu

A general synthetic scheme is as follows:

Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride. mdpi.com

Nucleophilic Substitution: The resulting 2,4-diamino-6-chloropyrimidine is reacted with a phenoxide salt. google.com

Guanidine (B92328) Reagent Involvement in Diaminopyrimidine Synthesis

Guanidine and its salts are fundamental reagents in the construction of the 2,4-diaminopyrimidine core. google.comresearchgate.netnasa.gov One common approach involves the condensation of guanidine with a β-dicarbonyl compound or its equivalent. For instance, the reaction of guanidine hydrochloride with cyanoacetaldehyde can produce 2,4-diaminopyrimidine in high yields. nasa.gov Similarly, guanidine carbonate can be reacted with ketene (B1206846) dithioacetals to form 6-substituted amino-2,4-diaminopyrimidine derivatives. researchgate.netclockss.org The use of guanidine allows for the direct formation of the diaminopyrimidine ring system, which can then be further functionalized. In some patented methods, guanidine is cyclized with 3-oxopropionitrile under oxidizing conditions to obtain 2,4-diaminopyrimidine oxide. justia.com

| Guanidine Source | Co-reactant | Product Type |

| Guanidine hydrochloride | Cyanoacetaldehyde | 2,4-diaminopyrimidine nasa.gov |

| Guanidine carbonate | Ketene dithioacetals | 6-Substituted amino-2,4-diaminopyrimidines researchgate.netclockss.org |

| Guanidine | 3-Oxopropionitrile | 2,4-diaminopyrimidine oxide justia.com |

This table illustrates the versatility of guanidine reagents in pyrimidine synthesis.

Advanced Synthetic Approaches and Reaction Conditions

Selective Oxidation Reactions (e.g., Percarboxylic Acid Oxidation)

Selective oxidation provides a method for modifying the pyrimidine ring, for example, by forming N-oxides. The oxidation of 2,4-diamino-6-phenoxypyrimidines with a percarboxylic acid, such as perbenzoic acid, can yield the corresponding 1,2-dihydro-1-hydroxy-4-phenoxypyrimidine. google.com This reaction is typically carried out by mixing the pyrimidine and the percarboxylic acid, often in an inert liquid diluent. google.com Other percarboxylic acids like performic acid, peracetic acid, and perphthalic acid can also be employed for this oxidation. google.com The resulting N-oxide can then be a substrate for further chemical transformations. The selective oxidation of various organic compounds, including those with structures analogous to intermediates in pyrimidine synthesis, is a topic of ongoing research. nih.govcsic.esmdpi.com

| Pyrimidine Substrate | Oxidizing Agent | Product |

| 2,4-diamino-6-phenoxypyrimidine | Perbenzoic acid | 1,2-dihydro-1-hydroxy-4-phenoxypyrimidine google.com |

This table shows a specific example of a selective oxidation reaction on a diaminopyrimidine derivative.

Catalytic Cross-Coupling Reactions for Phenoxypyrimidine Scaffolds

The construction of the phenoxypyrimidine scaffold, a key structural motif in many biologically active compounds, heavily relies on catalytic cross-coupling reactions. These methods provide efficient and versatile routes for the formation of the crucial C-O and C-N bonds that define this class of molecules. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation, which have been adapted for the specific requirements of pyrimidine chemistry. wikipedia.orgrsc.orgyoutube.comyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comnih.govnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly relevant for synthesizing aminopyrimidine derivatives. researchgate.netthieme-connect.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. researchgate.netnih.gov The catalytic cycle generally proceeds through oxidative addition, transmetalation (in the case of C-C coupling) or amine coordination/deprotonation, and reductive elimination. youtube.comyoutube.com Researchers have developed highly regioselective amination methods for polyhalogenated pyrimidines, demonstrating that transition-metal-catalyzed approaches can offer excellent yields and selectivities under mild conditions. thieme-connect.com For instance, the amination of 6-aryl-2,4-dichloropyrimidine can be directed to the C-4 position with high selectivity using a palladium catalyst, whereas traditional SNAr conditions often yield mixtures of isomers. thieme-connect.com

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-O bonds, specifically for the synthesis of diaryl ethers. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgrsc.org This reaction is instrumental in creating the phenoxy linkage by coupling a halopyrimidine with a phenol. rsc.orgresearchgate.net While less common than palladium-catalyzed methods in recent literature for this specific scaffold, copper-catalyzed C-O and C-S cross-coupling reactions remain a viable and sometimes necessary strategy, particularly in aqueous media. rsc.org

The choice between these catalytic systems often depends on the specific substrates and the desired regioselectivity. The functionalization of the pyrimidine ring can be finely tuned by selecting the appropriate catalyst, ligands, and reaction conditions. thieme-connect.comnih.gov

Synthesis of Key Analogues and Derivatives of this compound

The this compound core is a versatile scaffold from which numerous analogues and derivatives have been synthesized to explore their chemical space and biological activities. Modifications are typically introduced at the phenoxy ring, the pyrimidine core, or the amino groups.

5-(2-isopropyl-4-Methoxy-phenoxy)-pyrimidine-2,4-diamine (B1591059) and Related Structures

The synthesis of 5-(2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine has been approached through several routes. One patented method describes a direct synthesis from 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile. google.com This intermediate is reacted with a formylating agent to generate an enolate, which is then treated with guanidine to construct the 2,4-diaminopyrimidine ring in a one-pot process without the need for intermediate isolation. google.com

An alternative pathway involves the reaction of 2-(2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile with guanidine. google.com Heating this mixture at 120°C for an extended period leads to the formation of the desired 5-(2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine. google.com

Derivatives of this structure are often created through further substitution on the phenoxy ring. For instance, iodination of the parent compound at the 5-position of the phenoxy ring creates 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine. acs.orgacs.org This iodinated derivative serves as a versatile intermediate for introducing various aryl and alkyl groups via Suzuki coupling reactions, leading to a diverse library of analogues for structure-activity relationship (SAR) studies. acs.org

Table 1: Synthesis of 5-(2-isopropyl-4-Methoxy-phenoxy)-pyrimidine-2,4-diamine

| Starting Material | Key Reagents | Key Transformation | Reference |

|---|---|---|---|

| 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile | Formylating agent, Guanidine | Cyclization | google.com |

| 2-(2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile | Guanidine | Cyclization | google.com |

5-[(phenethylamino)methyl]pyrimidine-2,4-diamines

A series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines has been synthesized to explore their potential as inhibitors of dihydrofolate reductase (DHFR). malariaworld.orgnih.gov The general synthetic strategy commences with the formylation of 2,4-diaminopyrimidine-5-acetonitrile using Raney nickel and formic acid to produce the key intermediate, 2,4-diamino-5-formylpyrimidine. malariaworld.org

This aldehyde then undergoes reductive amination with a variety of substituted phenethylamines. The synthesis is typically performed in a two-step sequence where the imine is first formed by refluxing the aldehyde and the respective phenethylamine (B48288) in a solvent like 1,2-dichloroethane (B1671644) (DCE) with glacial acetic acid. The resulting imine is then reduced in situ or in a separate step using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to yield the final 5-[(phenethylamino)methyl]pyrimidine-2,4-diamine analogues. malariaworld.org This approach allows for the introduction of diverse substituents on the phenethyl moiety, facilitating the investigation of their impact on biological activity. malariaworld.orgnih.gov

Table 2: Synthesis of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2,4-Diaminopyrimidine-5-acetonitrile | Formic acid, Raney Ni, reflux | 2,4-Diamino-5-formylpyrimidine | malariaworld.org |

| 2 | 2,4-Diamino-5-formylpyrimidine, Substituted phenethylamine | 1,2-DCE, glacial AcOH, reflux | Imine intermediate | malariaworld.org |

| 3 | Imine intermediate | NaBH₄, 1,2-DCE/THF, rt | 5-[(phenethylamino)methyl]pyrimidine-2,4-diamine | malariaworld.org |

2,5-Diamino-4-pyrimidinol Derivatives

The synthesis of 2,5-diamino-4-pyrimidinol derivatives often starts from commercially available pyrimidine precursors. A common route begins with 2,4-diamino-6-hydroxypyrimidine, which can be nitrated at the 5-position. Subsequent reduction of the nitro group yields 2,5,6-triaminopyrimidin-4-ol. Another approach involves the condensation of guanidinium (B1211019) chloride with methyl cyanoacetate (B8463686) to form 2,6-diamino-4-pyrimidinol. questjournals.org

More complex derivatives have been synthesized by building upon a 5-amino-4-pyrimidinol scaffold. tandfonline.comnih.gov For example, N²-substituted derivatives can be prepared by reacting a precursor like 5-nitro-4-phenoxypyrimidine-2-amine with a desired amine. The nitro group is then reduced to an amino group, for instance, through catalytic hydrogenation using palladium on carbon (Pd/C). tandfonline.com This modular approach allows for the hybridization of the 2,5-diamino-4-pyrimidinol core with other pharmacologically relevant moieties, such as anilino or phenoxy groups, to generate novel compounds with potential anticancer activity. tandfonline.comresearchgate.net

Table 3: Synthetic Approach for a 2,5-Diamino-4-pyrimidinol Derivative

| Precursor | Key Reaction Steps | Final Derivative Class | Reference |

|---|---|---|---|

| 5-Nitro-4-phenoxypyrimidine-2-amine | 1. Nucleophilic substitution at C2 with an amine. 2. Reduction of the nitro group. | N², N⁴-disubstituted-pyrimidine-2,4,5-triamine | tandfonline.com |

| Guanidinium chloride, Methyl cyanoacetate | Condensation | 2,6-Diamino-4-pyrimidinol | questjournals.org |

Other 2,4-Disubstituted Pyrimidine Analogues

The synthesis of other 2,4-disubstituted pyrimidine analogues often utilizes 2,4-dichloropyrimidine (B19661) or its derivatives as a versatile starting material. sci-hub.seresearchgate.netresearchgate.net The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. Typically, the C4 position is more reactive towards nucleophiles than the C2 position.

This strategy is employed to introduce various substituents. For example, reacting 2,4-dichloropyrimidine with a phenoxide under basic conditions can yield a 4-phenoxy-2-chloropyrimidine intermediate. sci-hub.se The remaining chlorine at the C2 position can then be displaced by a different nucleophile, such as an amine, to afford a 2,4-disubstituted pyrimidine. researchgate.net Suzuki and other palladium-catalyzed cross-coupling reactions are also frequently used to introduce aryl or alkyl groups at specific positions, often starting from a halogenated pyrimidine precursor. nih.govmdpi.com These methods provide a powerful toolkit for generating a wide array of analogues with diverse functionalities at the 2 and 4 positions of the pyrimidine ring. sci-hub.segsu.edu

Table 4: General Synthetic Strategies for 2,4-Disubstituted Pyrimidines

| Starting Material | Reaction Type | Typical Reagents/Nucleophiles | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Sequential SNAr | 1. Phenols, Alcohols 2. Amines | 2-Amino-4-alkoxy/phenoxy-pyrimidines | sci-hub.seresearchgate.net |

| 2,4-Dichloropyrimidine | SNAr | Amines, Thiophenols | 2,4-Diamino/dithio-pyrimidines | researchgate.net |

| Halogenated Pyrimidine | Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst | 2,4-Diaryl/divinyl-pyrimidines | nih.govmdpi.com |

Biological Activity and Mechanistic Investigations of 5 Phenoxypyrimidine 2,4 Diamine and Its Analogues

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore for targeting dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids. rjraap.commdpi.com Consequently, DHFR has been a prime target for the development of antimicrobial and anticancer agents. mdpi.com

The synthesis of 2,4-diamino-5-phenoxypyrimidine was a notable step in the development of selective DHFR inhibitors. nobelprize.org The exploration of 5-substituted 2,4-diaminopyrimidines has been a cornerstone of research aimed at achieving selectivity for the DHFR of pathogenic organisms over the host enzyme. nobelprize.orgsci-hub.se

Research has demonstrated that modifications to the 5-position of the 2,4-diaminopyrimidine core significantly influence inhibitory activity against both wild-type and mutant forms of DHFR. For instance, studies on 5-deaza and 5,10-dideaza analogues have been conducted to assess their potency and selectivity against DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov One particular analogue, a 5-deaza N10-Me 3,4,5-trimethoxy compound, exhibited a favorable balance of potency and selectivity against both T. gondii and P. carinii DHFR. nih.gov

The challenge in developing effective DHFR inhibitors lies in overcoming drug resistance, which often arises from mutations in the DHFR enzyme. The inhibitory effects of 23 different 5-(X-benzyl)-2,4-diaminopyrimidines on bovine liver DHFR were analyzed to establish a quantitative structure-activity relationship (QSAR). nih.gov This QSAR model helps in predicting the inhibitory potential of new derivatives. nih.gov

A critical aspect of DHFR inhibitor development is achieving selectivity for the target organism's enzyme over the human counterpart to minimize toxicity. The synthesis of 2,4-diamino-5-phenoxypyrimidine was an early effort in creating selective DHFR inhibitors. nobelprize.org The selectivity of these compounds is often attributed to the fine structural differences between DHFR enzymes from different species. nobelprize.org

For example, certain 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines were designed to specifically interact with the Phe69 residue of P. carinii DHFR, leading to selective inhibition. nih.gov Two such analogues, 2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine and 2,4-diamino-5-[(2'-phenylanilino)methyl]furo[2,3-d]pyrimidine, demonstrated significant selectivity for P. carinii DHFR over rat liver DHFR. nih.gov X-ray crystallography confirmed that the naphthalene (B1677914) ring of one of these compounds forms a hydrophobic interaction with Phe69, contributing to its selectivity. nih.gov

The table below presents the inhibitory concentrations (IC50) of selected 2,4-diaminopyrimidine analogues against DHFR from different sources, highlighting their selectivity profiles.

| Compound | pcDHFR IC50 (µM) | tgDHFR IC50 (µM) | rlDHFR IC50 (µM) |

| 2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine (5) | Data not available | Data not available | Data not available |

| 2,4-diamino-5-[(2'-phenylanilino)methyl]furo[2,3-d]pyrimidine (11) | Data not available | Data not available | Data not available |

| 5-deaza N10-Me 3,4,5-trimethoxy analog (3) | Data not available | Data not available | Data not available |

Data sourced from multiple studies. nih.govnih.gov pcDHFR: Pneumocystis carinii DHFR; tgDHFR: Toxoplasma gondii DHFR; rlDHFR: rat liver DHFR.

Kinase Inhibition Profiling

The pyrimidine (B1678525) core is a versatile scaffold that has also been extensively utilized in the design of kinase inhibitors. tandfonline.comthermofisher.compromega.com Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. thermofisher.compromega.com

Recent research has focused on developing dual inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) and Death-Associated Protein Kinase 1 (DAPK1). tandfonline.comnih.govnih.gov Both kinases are implicated in the progression of cancer and neurodegenerative disorders. tandfonline.comnih.gov A series of 2,5-diamino-4-pyrimidinol derivatives, derived from the hybridization of a 5-amino-4-pyrimidinol hit with 2-anilino-4-phenoxypyrimidines, were identified as potential dual inhibitors. tandfonline.com

One of the most potent compounds in this series, compound 6e , demonstrated broad-spectrum antiproliferative activity against a panel of cancer cell lines. tandfonline.com This compound also showed a significant IC50 value against M-NFS-60 cells. tandfonline.com Molecular docking studies of compound 6e with both CSF1R and DAPK1 have been performed to understand its binding mode. tandfonline.com Another study reported on 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide as a potent dual inhibitor of DAPK1 and CSF1R, with potential applications in treating tauopathies. nih.gov This compound, 3l , showed an IC50 of 1.25 µM for DAPK1 and 0.15 µM for CSF1R. nih.gov

The table below summarizes the inhibitory activities of key dual CSF1R/DAPK1 inhibitors.

| Compound | DAPK1 IC50 (µM) | CSF1R IC50 (µM) | M-NFS-60 IC50 (µM) |

| Compound 6e | Data not available | Data not available | 1.97 |

| 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide (3l ) | 1.25 | 0.15 | Data not available |

Data sourced from Farag et al., 2020 and another related study. tandfonline.comnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target. nih.govrsc.org The pyrimidine scaffold is a common feature in many EGFR inhibitors. nih.gov

While direct inhibition of EGFR by 5-Phenoxypyrimidine-2,4-diamine is not extensively documented in the provided search results, the broader class of pyrimidine derivatives has shown significant promise. For instance, pyrimido[5,4-d]pyrimidine (B1612823) derivatives have been identified as selective EGFR kinase inhibitors. nih.gov The kinase panel used to evaluate the 2,5-diamino-4-pyrimidinol derivatives included EGFR, as the initial hit compound was an EGFR inhibitor. tandfonline.com This highlights the potential for this class of compounds to interact with EGFR.

Further research into fused pyrimidine systems has shown that substitutions at various positions can enhance inhibitory activity against EGFR. nih.gov The development of selective EGFR inhibitors is an ongoing area of research, with a focus on overcoming resistance mechanisms and improving safety profiles. rsc.org

FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, is crucial for the normal development and proliferation of hematopoietic stem cells. google.com Constitutive activation of FLT3, often through mutations like internal tandem duplication (ITD), is a key driver in nearly one-third of acute myeloid leukemia (AML) cases, making it a significant therapeutic target. google.comrjptonline.org

A series of novel pyrimidine-2,4-diamine derivatives have been designed and synthesized as potent FLT3 inhibitors. acs.org Structure-activity relationship (SAR) studies of aminopyrimidine analogues led to the development of compounds with significant potency against AML cell lines that are driven by FLT3, irrespective of the mutational status. google.comugr.es For instance, one study identified compound 7r , a pyrimidine-2,4-diamine derivative, which demonstrated a strong inhibitory effect on FLT3 with an IC₅₀ value of 7.82 nM. acs.org This compound also showed marked anticancer activity against the MV4-11 (IC₅₀ = 46.07 nM) and MOLM-13 (IC₅₀ = 51.6 nM) AML cell lines. acs.org

Further investigations into a diaminopyrimidine analogue, compound 1 , revealed it to be a potent inhibitor of the wild-type FLT3 enzyme (FLT3WT) with an IC₅₀ of 32 nM. ugr.es It also effectively inhibited the proliferation of the MV4-11 cell line, which harbors an FLT3-ITD mutation, with an EC₅₀ of 320 nM. ugr.es Mechanistic studies confirmed that these compounds act by inhibiting the autophosphorylation of the FLT3 receptor, which in turn blocks downstream signaling pathways such as RAS, SRC, and STAT5 that are critical for cell proliferation. google.comrjptonline.org For example, compound 5-3 , a diketopiperazine derivative, selectively inhibited the proliferation of FLT3-ITD mutant AML cells (IC₅₀ = 24.2 nM) and suppressed the phosphorylation of FLT3 and its downstream mediators STAT5, ERK, and AKT in a dose-dependent manner. rjptonline.org

| Compound | Target | IC₅₀ / EC₅₀ | Cell Line | Reference |

| 7r | FLT3 | 7.82 nM (IC₅₀) | - | acs.org |

| 7r | - | 46.07 nM (IC₅₀) | MV4-11 | acs.org |

| 7r | - | 51.6 nM (IC₅₀) | MOLM-13 | acs.org |

| Compound 1 | FLT3WT | 32 nM (IC₅₀) | - | ugr.es |

| Compound 1 | FLT3-ITD | 320 nM (EC₅₀) | MV4-11 | ugr.es |

| Compound 5-3 | FLT3-ITD | 24.2 nM (IC₅₀) | BaF3-FLT3-ITD | rjptonline.org |

| Compound 5-3 | FLT3-WT | >2000 nM (IC₅₀) | BaF3-FLT3-WT | rjptonline.org |

LCK/FMS Inhibition

Lymphocyte-specific protein tyrosine kinase (LCK) and FMS-like tyrosine kinase (FMS), also known as colony-stimulating factor 1 receptor (CSF1R), are both implicated in inflammatory disorders and various cancers. google.comnih.gov Consequently, dual inhibitors of these kinases are of significant therapeutic interest.

A novel series of inhibitors based on a phenoxypyrimidine scaffold has been developed, targeting both LCK and FMS. google.com Thirty new pyrimidine-based inhibitors were synthesized and categorized into four series: amides, ureas, imines, and benzylamines. google.com From this effort, twelve compounds exhibited nanomolar IC₅₀ values against LCK. google.com Notably, compound 7g from this series not only showed potent LCK inhibition but also demonstrated excellent selectivity and potency against FMS kinase, with an IC₅₀ value of 4.6 nM. google.com This dual activity suggests its potential for application in treating inflammatory conditions like rheumatoid arthritis. google.com

Further research led to the development of meridianin/leucettine-derived hybrid molecules as multi-kinase inhibitors. nih.gov Compound 5g from this series was identified as a potent inhibitor of FMS (IC₅₀ = 110 nM) and LCK (IC₅₀ = 87.7 nM). nih.gov When compared to the FDA-approved multi-kinase inhibitor imatinib, compound 5g was found to be approximately 9-fold more potent against FMS and 2-fold more potent against LCK. nih.gov Molecular docking simulations provided insights into the binding modes of these compounds within the active sites of both LCK and FMS kinases. google.comnih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 7g | FMS | 4.6 | google.com |

| 5g | FMS | 110 | nih.gov |

| 5g | LCK | 87.7 | nih.gov |

| Imatinib | FMS | ~990 | nih.gov |

| Imatinib | LCK | ~175.4 | nih.gov |

Other Kinase Targets (e.g., PI3Kα, p38α)

Analogues of this compound have been explored for their activity against other kinases, including phosphoinositide 3-kinase alpha (PI3Kα) and p38 alpha mitogen-activated protein kinase (p38α).

p38α Inhibition: The p38α MAP kinase is a key regulator of the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov A series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles were synthesized as inhibitors of p38α. These compounds displayed IC₅₀ values for p38α inhibition ranging from 6.0 to 650 nM. nih.gov Statistical analysis revealed a correlation between the inhibitory potencies and the electron-donating strength of substituents. nih.gov

PI3Kα Inhibition: The PI3K pathway is frequently dysregulated in cancer. wipo.int While direct inhibition of PI3Kα by this compound is not extensively documented, related pyrimidine analogues have shown activity. For example, a series of 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) analogues were synthesized as PI3Kα/mTOR inhibitors, with some compounds showing selectivity for PI3Kα. Additionally, a 2,4-diaminopyrimidine derivative, compound 46 , was found to inhibit PI3Kβ and, to a lesser extent, PI3Kα at higher concentrations.

TGR5 Receptor Agonism (for related phenoxypyrimidines)

The Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, is activated by bile acids and has emerged as a therapeutic target for metabolic diseases. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.

Researchers have reported on 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally effective TGR5 agonists. Several of these derivatives were found to activate both human TGR5 (hTGR5) and mouse TGR5 (mTGR5) with EC₅₀ values in the low nanomolar range. For instance, Compound 23g , a phenoxypyrimidine carboxamide derivative, is a highly potent and selective TGR5 agonist with an EC₅₀ of 0.72 nM for hTGR5 and 6.2 nM for mTGR5. This compound demonstrated a dose-dependent effect on GLP-1 secretion. However, it was also noted that this compound stimulated gallbladder filling, which could be a potential side effect.

| Compound | Target Receptor | EC₅₀ (nM) | Reference |

| Compound 23g | Human TGR5 | 0.72 | |

| Compound 23g | Mouse TGR5 | 6.2 |

P2X Receptor Antagonism (specifically P2X3 and P2X2/3)

The P2X3 and P2X2/3 purinergic receptors, which are ligand-gated ion channels activated by ATP, are predominantly located on nociceptive sensory neurons. They represent attractive targets for treating pain and other conditions like refractory chronic cough.

Diaminopyrimidine-based compounds have been identified as potent and selective antagonists of P2X3 and P2X2/3 receptors. These compounds, such as the phenoxy-diaminopyrimidine gefapixant (AF-219) , exhibit dual antagonist activity with favorable pharmacokinetic profiles. Gefapixant is a potent P2X3 receptor antagonist with IC₅₀ values of approximately 30 nM against human P2X3 homotrimers and 100-250 nM at human P2X2/3 heterotrimeric receptors. Another antagonist, sivopixant , was developed with high selectivity for P2X3 over P2X2/3, which is implicated in taste disturbance, a side effect seen with less selective antagonists. Characterization of three representative diaminopyrimidine antagonists showed they potently block agonist-induced increases in cytosolic calcium and current flow in cells expressing human P2X3 or P2X2/3 receptors. For example, Compound A potently blocked P2X3 (pIC₅₀ = 7.39) and P2X2/3 (pIC₅₀ = 6.68) with no significant activity at other P2X receptors.

| Compound | Target Receptor | pIC₅₀ / IC₅₀ | Reference |

| Compound A | P2X3 | 7.39 (pIC₅₀) | |

| Compound A | P2X2/3 | 6.68 (pIC₅₀) | |

| Gefapixant | P2X3 | ~30 nM (IC₅₀) | |

| Gefapixant | P2X2/3 | 100-250 nM (IC₅₀) |

Methionine Aminopeptidase Inhibition (for related pyrimidines)

Methionine aminopeptidases (MetAPs) are essential enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins. In humans, there are two types, MetAP1 and MetAP2, which play roles in cell proliferation and angiogenesis, respectively, making them targets for anti-cancer drug development. wipo.int

A class of inhibitors containing a pyridinylpyrimidine core was discovered through high-throughput screening. wipo.int These compounds were found to inhibit both human MetAP1 (HsMetAP1) and MetAP2 (HsMetAP2). Structure-activity relationship studies on these pyridinylpyrimidines identified key structural features for potency and selectivity. wipo.int The 2-(2-pyridinyl)-pyrimidine core was found to be a critical pharmacophore for the inhibition of MetAP enzymes, likely due to its ability to chelate a metal ion in the enzyme's active site. Altering the pyridine (B92270) ring to a 3- or 4-pyridinyl group resulted in inactive compounds. Further optimization identified compounds like 25b, 25c, 26d, and 30a–30c as some of the most potent and selective inhibitors of purified HsMetAP1 reported to date. wipo.int

Cellular Mechanisms of Action

The diverse biological activities of this compound and its analogues stem from their ability to modulate specific cellular signaling pathways by interacting with their respective protein targets.

In the context of cancer, particularly AML, the diaminopyrimidine-based FLT3 inhibitors function by directly blocking the kinase activity of the FLT3 receptor. rjptonline.orgacs.org In AML cells with activating FLT3 mutations, this inhibition prevents the autophosphorylation of the receptor. google.com This action halts the downstream signaling cascade involving key mediators like STAT5, ERK, and AKT, which are crucial for cell survival and proliferation. The ultimate cellular outcome is the dose-dependent inhibition of proliferation and induction of apoptosis in malignant hematopoietic cells. rjptonline.org

For inflammatory disorders, phenoxypyrimidine derivatives that inhibit LCK and FMS kinases interrupt signaling pathways essential for immune cell function. google.com LCK is critical for T-cell receptor-mediated signaling and T-cell activation, while FMS is the receptor for macrophage colony-stimulating factor (M-CSF) and is vital for the proliferation, differentiation, and survival of macrophages. By inhibiting these kinases, the compounds can suppress T-cell activation and macrophage function, thereby exerting an anti-inflammatory effect, as demonstrated in cellular assays with RAW 264.7 macrophages. google.com

In the realm of metabolic disease, phenoxypyrimidine carboxamide derivatives act as agonists of the TGR5 receptor. The binding of these agonists to TGR5, a Gs-protein coupled receptor expressed in enteroendocrine cells, triggers a signaling cascade that leads to an increase in intracellular cAMP. This increase stimulates the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying, thereby contributing to lower blood glucose levels.

As antagonists of P2X3 and P2X2/3 receptors, diaminopyrimidines block the influx of cations (like Ca²⁺) that normally occurs when ATP binds to these ion channels on nociceptive neurons. This blockade of ion flux prevents neuronal depolarization and the transmission of pain signals from the periphery to the central nervous system, resulting in an analgesic effect in models of inflammatory and neuropathic pain.

Finally, the inhibition of methionine aminopeptidases by related pyridinylpyrimidine compounds represents a mechanism to disrupt general protein synthesis and modification in target cells, such as in the malaria parasite Plasmodium falciparum or in proliferating cancer cells. By preventing the essential processing of nascent proteins, these inhibitors can halt cell growth and proliferation.

Antiproliferative Effects in Cancer Cell Lines

Derivatives of this compound have shown notable effects against various cancer cell lines, primarily by inhibiting cell growth and inducing programmed cell death.

Research has demonstrated that certain analogues of this compound can significantly inhibit the proliferation of a broad spectrum of cancer cells. For instance, a series of 2,5-diamino-4-pyrimidinol derivatives were evaluated for their antiproliferative activity. One potent compound from this series, referred to as 6e, exhibited substantial growth inhibition across multiple cancer types. It inhibited the growth of hematological, non-small cell lung cancer (NSCLC), colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast cancer cells by 84.1%, 52.79%, 72.15%, 66.34%, 66.48%, 51.55%, 55.95%, 61.85%, and 60.87%, respectively. nih.gov This particular compound also showed a potent inhibitory concentration (IC50) of 1.97 µM against M-NFS-60 cells. nih.gov

Similarly, a series of novel 5-nitropyrimidine-2,4-diamine (B43640) derivatives were synthesized and tested against four human cancer cell lines: MDA-MB-231, A549, HepG2, and MCF-7. nih.gov Many of these compounds displayed moderate to potent antiproliferative activities. nih.gov The most promising among them, compound 7w, was three times more effective than the commercial anticancer drug fluorouracil at inhibiting the proliferation of HepG2 cells, with an IC50 value of 10.37 μM. nih.gov

Another study focused on 2,4,5,6-tetrasubstituted pyrimidine derivatives containing an anisole (B1667542) structure. sioc-journal.cn Most of these compounds showed moderate to excellent antiproliferative activity against PC-3, MGC-803, MCF-7, and HGC-27 human tumor cell lines. sioc-journal.cn Notably, compound 14t demonstrated the best activity against HGC-27 cells, with an IC50 value of (0.98±0.12) μmol•L–1, which is significantly better than the positive control, 5-fluorouracil. sioc-journal.cn

Furthermore, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and evaluated. nih.gov Compound 2 in this series showed the best antiproliferative effect on the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov

Table 1: Antiproliferative Activity of this compound Analogues

| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2,5-diamino-4-pyrimidinol derivative (6e) | Hematological, NSCLC, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Showed prominent broad-spectrum antiproliferative activity. | nih.gov |

| 5-nitropyrimidine-2,4-diamine derivative (7w) | HepG2 | Three-fold more potent than fluorouracil with an IC50 of 10.37 μM. | nih.gov |

| 2,4,5,6-tetrasubstituted pyrimidine derivative (14t) | HGC-27 | IC50 of (0.98±0.12) μmol•L–1, superior to 5-fluorouracil. | sioc-journal.cn |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). | nih.gov |

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some pyrimidine derivatives have been shown to interfere with this process, causing cell cycle arrest.

For example, a study on 5-nitropyrimidine-2,4-diamine derivatives found that compound 7w primarily arrested HepG2 cells in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint where the cell prepares for mitosis. By arresting cells in this phase, the compound prevents them from dividing and proliferating.

In a different study, a fused benzo[h]chromeno[2,3-d]pyrimidine derivative, compound 8q, was found to induce cell cycle arrest in the G2/M phase by inhibiting cyclins A, B1, H, and cdc25c, while increasing p53 levels. researchgate.net Similarly, 5-demethylnobiletin (5-DMN), another related compound, was shown to induce G0/G1 phase cell cycle arrest in glioblastoma cells by downregulating the expression of Cyclin D1 and CDK6. nih.gov

Furthermore, research on novel dehydroabietyl piperazine (B1678402) dithiocarbamate (B8719985) ruthenium (II) polypyridyl complexes, which contain a pyrimidine-like core, demonstrated that compounds 6a and 6c arrested the T-24 cell cycle at the G1 phase. mdpi.com This was accompanied by an upregulation of the tumor suppressor p27 and downregulation of cyclin E. mdpi.com

Table 2: Induction of Cell Cycle Arrest by Pyrimidine Derivatives

| Compound/Derivative | Cell Line | Cell Cycle Phase of Arrest | Mechanism | Reference |

|---|---|---|---|---|

| 5-nitropyrimidine-2,4-diamine (7w) | HepG2 | G2/M | Not specified | nih.gov |

| Benzo[h]chromeno[2,3-d]pyrimidine (8q) | Not specified | G2/M | Inhibition of cyclins A, B1, H, cdc25c; increase in p53 | researchgate.net |

| 5-Demethylnobiletin (5-DMN) | Glioblastoma | G0/G1 | Downregulation of Cyclin D1 and CDK6 | nih.gov |

| Dehydroabietyl piperazine dithiocarbamate ruthenium (II) polypyridyl complexes (6a, 6c) | T-24 | G1 | Upregulation of p27; downregulation of cyclin E | mdpi.com |

Cellular senescence is a state of irreversible cell cycle arrest, which can act as a barrier to tumor progression. nih.govmdpi.com Some chemical compounds can induce this state in cancer cells. nih.gov The hallmarks of cellular senescence include cell enlargement, activity of senescence-associated β-galactosidase (SA-β-gal), and the formation of senescence-associated heterochromatin foci (SAHF). aging-us.com

While direct studies on this compound inducing senescence are limited, the broader context of pyrimidine-based compounds suggests this as a potential mechanism. For instance, some studies have shown that certain small molecules can induce a senescence-like state in cancer cells. nih.gov This is often associated with changes in gene expression, such as the upregulation of cell cycle inhibitors like p21 and p16. nih.govbiorxiv.org The induction of senescence can be triggered by various stresses, including DNA damage. mdpi.comfrontiersin.org

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. assaygenie.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. nih.govthermofisher.comresearchgate.net

Several analogues of this compound have been shown to induce apoptosis in cancer cells. For example, the 2,4,5,6-tetrasubstituted pyrimidine derivative 14t was found to induce apoptosis in HGC-27 cells. sioc-journal.cn This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and p53. sioc-journal.cn

Another study on a fused benzo[h]chromeno[2,3-d]pyrimidine derivative, compound 8q, demonstrated an increase in cleaved PARP, caspase 3, and 7, which are key markers of apoptosis. researchgate.net Similarly, 5-demethylnobiletin (5-DMN) induced apoptosis in glioblastoma cells by upregulating Bax and downregulating Bcl-2, leading to increased levels of cleaved caspase-3 and cleaved caspase-9. nih.gov This indicates the involvement of the intrinsic apoptotic pathway.

The process of apoptosis is complex, involving a cascade of caspase activation. rndsystems.com Initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) activate executioner caspases such as caspase-3, which then cleave various cellular substrates, leading to cell death. nih.govrndsystems.com

Modulation of Cellular Signaling Pathways

The anticancer effects of this compound and its analogues are often linked to their ability to modulate specific cellular signaling pathways that are critical for cancer cell survival and proliferation.

A significant finding is the correlation between the activity of some pyrimidine derivatives and the Colony-Stimulating Factor 1 Receptor (CSF1R) and Death-Associated Protein Kinase 1 (DAPK1) signaling pathways. nih.govtandfonline.com DAPK1 is a serine/threonine kinase that acts as a tumor suppressor by regulating apoptosis and autophagy. frontiersin.org The loss of DAPK1 function is associated with various cancers. frontiersin.org

A study reprofiling pyrimidine-based DAPK1/CSF1R dual inhibitors identified 2,5-diamino-4-pyrimidinol derivatives as potential anticancer agents. nih.gov This suggests that the antiproliferative activity of these compounds may be mediated, at least in part, through the inhibition of DAPK1 and CSF1R. nih.govtandfonline.com The correlation between these signaling pathways and cancer progression provided the rationale for investigating these compounds for cancer therapy. nih.gov Molecular docking studies have been performed to understand the binding interactions of these compounds with CSF1R and DAPK1. nih.gov

DAPK1 is involved in multiple cell death processes and can activate p53-mediated apoptosis. frontiersin.orgd-nb.info It can also interact with other signaling molecules, such as ERK1/2, to promote tumor suppression. mdpi.com Therefore, compounds that modulate DAPK1 activity, such as certain this compound analogues, hold promise as targeted anticancer therapies.

Suppression of GTSE1 Transcription and Expression

Recent research has identified a series of pyrimidine-2,4-diamine analogues as potent anticancer agents that function by targeting the G2 and S-phase expressed 1 (GTSE1) protein. nih.gov GTSE1 is often overexpressed in various cancers and is associated with tumor progression and poor prognosis.

One particularly active compound, identified as Y18, has been shown to significantly inhibit the proliferation of cancer cells. nih.gov Mechanistic studies revealed that Y18 exerts its anticancer effects by directly suppressing the transcription and subsequent expression of GTSE1. nih.gov This reduction in GTSE1 levels leads to robust cell cycle arrest and induces senescence in cancer cells, which is a state of irreversible growth arrest, as a result of persistent DNA damage. nih.gov The targeted suppression of GTSE1 by this pyrimidine-2,4-diamine analogue highlights a promising therapeutic strategy for cancers characterized by high levels of GTSE1 expression. nih.gov

Anti-Inflammatory Modulatory Activities

Beyond their anticancer properties, certain pyrimidine derivatives exhibit significant anti-inflammatory activities. mdpi.comgoogle.com Inflammation is a critical biological response, but its dysregulation can contribute to various chronic diseases, including cancer. The ability of these compounds to modulate inflammatory processes adds another dimension to their therapeutic potential.

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, PGE2, TNF-α)

A key aspect of the anti-inflammatory action of this compound analogues is their ability to inhibit the production of key pro-inflammatory mediators. In inflammatory conditions, cells like macrophages are stimulated to produce significant amounts of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α). nih.govnih.gov These molecules play a central role in the inflammatory cascade. nih.govnih.gov

Studies have demonstrated that certain synthetic hybrid molecules, which are structural analogues, can significantly decrease the levels of these inflammatory markers. mdpi.com For instance, in models of inflammation, these compounds have been shown to reduce the production of NO, PGE2, and TNF-α. mdpi.comnih.gov The mechanism underlying this inhibition often involves the downregulation of enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov By curbing the production of these potent pro-inflammatory mediators, these pyrimidine derivatives can effectively dampen the inflammatory response. mdpi.combrieflands.com

Anti-Adhesion, Anti-Migration, and Anti-Invasion Effects in Cancer Cells

The metastatic cascade, which involves the adhesion, migration, and invasion of cancer cells to distant sites, is a major cause of cancer-related mortality. nih.gov The ability to interfere with these processes is a key goal in the development of new anticancer therapies. nih.gov

Research has shown that pyrimidine-2,4-diamine analogues, such as the aforementioned compound Y18, exhibit significant inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro. nih.gov This suggests that in addition to their effects on cell proliferation, these compounds can also disrupt the physical processes that enable cancer to spread. The anti-migratory and anti-invasive properties of these compounds are likely linked to their ability to modulate the cellular machinery and signaling pathways that govern cell motility and the degradation of the extracellular matrix. mdpi.comdovepress.com For example, some compounds can inhibit the migration and invasion of cancer cells by affecting the expression of matrix metalloproteinases (MMPs), which are enzymes that break down the tissue barriers, or by influencing the epithelial-mesenchymal transition (EMT), a process that gives cancer cells migratory capabilities. mdpi.comdovepress.com

Interactive Data Table: Effects of Pyrimidine-2,4-diamine Analogues

| Compound/Analogue | Target | Key Biological Effect | Cell Lines Studied |

| Y18 | GTSE1 | Suppression of transcription and expression, leading to cell cycle arrest and senescence. nih.gov | Colorectal cancer (HCT116) and non-small cell lung cancer (A549) cells. nih.gov |

| Y18 | Cell Adhesion, Migration, and Invasion | Significant inhibition of these processes in vitro. nih.gov | Colorectal cancer (HCT116) and non-small cell lung cancer (A549) cells. nih.gov |

| Hybrid Molecules (Structural Analogues) | Pro-inflammatory Mediators | Decreased production of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com | Mouse model of paw edema. mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Biological Potency

The biological potency of 5-phenoxypyrimidine-2,4-diamine derivatives is intrinsically linked to their core structure, which facilitates critical interactions within the ATP-binding pocket of various kinases. The 2,4-diaminopyrimidine (B92962) core is a key structural determinant, with the two amino groups typically forming essential hydrogen bonds with the kinase hinge region. nih.govacs.org

Impact of Substituent Modifications on Activity

Systematic modifications of the this compound scaffold have provided deep insights into the structural requirements for potent kinase inhibition. SAR studies have explored substitutions at various positions on both the pyrimidine (B1678525) and the phenoxy rings.

The anilino moiety at the 2-position and the phenoxy group at the 4-position of the pyrimidine ring have been subjects of extensive modification. For instance, in a series of 2,5-diamino-4-pyrimidinol derivatives, the replacement of a 4-fluoroanilino moiety with a 4-morpholinoanilino group at the 2-position led to an enhancement of inhibitory activity against several hematological cancer cell lines. tandfonline.com Furthermore, the introduction of a 4-methoxyphenoxy moiety at the 4-position, combined with specific substitutions at the 2-position, has been shown to produce potent compounds. tandfonline.com

In another study on 2,4-diamino-pyrimidine anti-malarials, it was found that 3-substituted-ureas at the R² position of an aniline (B41778) substituent displayed greater selectivity compared to their 4-urea counterparts. nih.gov This highlights the sensitivity of biological activity to the precise placement of substituents.

The following table summarizes the impact of various substitutions on the activity of pyrimidine derivatives, drawing from related compound series to infer the potential effects on a this compound core.

Table 1: Impact of Substituent Modifications on Biological Activity of Pyrimidine Derivatives

| Scaffold Position | Substituent | Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Pyrimidine C2 | 4-Morpholinoanilino | Enhanced inhibitory activity | Hematological cancer cell lines | tandfonline.com |

| Pyrimidine C4 | 4-Methoxyphenoxy | Potent activity in combination with C2 mods | Hematological cancer cell lines | tandfonline.com |

| Pyrimidine C5 | Chloro atom | Important for inhibitory activity | Pin1 inhibition | sci-hub.se |

| Pyrimidine C5 | Hydrogen, Benzene, Naphthyl | Complete loss of activity | Pin1 inhibition | sci-hub.se |

| Anilino R² | 3-Substituted-urea | Greater selectivity than 4-substituted | Plasmodium falciparum | nih.gov |

| Phenoxy X5/X6 | Methoxy, Ethoxy | Favorable biological activity | Hsp70 inhibition | acs.org |

| Phenoxy X5/X6 | Larger substituents | Substantial loss of activity | Hsp70 inhibition | acs.org |

This table is generated based on data from related pyrimidine derivatives to illustrate general SAR principles.

Development of Predictive QSAR Models

QSAR models have been developed for various phenoxypyrimidine and diaminopyrimidine derivatives to quantitatively correlate their structural features with biological activities. nih.gov These models are valuable tools for predicting the potency of newly designed analogs and for guiding lead optimization. imist.ma

For a series of phenoxypyrimidine derivatives targeting p38 kinase, QSAR models were developed using multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS). The most significant model, obtained by GA-PLS, could explain and predict 98% and 87% of the variance in the pIC50 data, respectively. nih.gov This indicates a strong predictive power of the developed model.

In another study on pyrimidine-2,4-dione derivatives, linear and non-linear QSAR models were constructed. acs.org The models were validated using various statistical metrics, including the coefficient of determination (R²), the cross-validation coefficient (Q²), and external validation, ensuring their robustness and predictive capability. imist.ma For instance, a 2D-QSAR study on 4-phenoxypyridine (B1584201) derivatives yielded a model with an R² of 0.77 and a Q² of 0.62. imist.ma

The development of robust QSAR models often involves the careful selection of training and test sets and rigorous validation to avoid overfitting and to ensure that the model generalizes well to new compounds. researchgate.net

Table 2: Examples of Predictive QSAR Models for Pyrimidine Derivatives

| Compound Series | Target | Method | Statistical Parameters | Reference |

|---|---|---|---|---|

| Phenoxypyrimidine Derivatives | p38 Kinase | GA-PLS | R² = 0.98, R²pred = 0.87 | nih.gov |

| 4-Phenoxypyridine Derivatives | Antitumor | MLR | R² = 0.77, Q² = 0.62, R²ext = 0.90 | imist.ma |

| Pyrimidine-2,4-dione Derivatives | HIV RT RNase H | MLR, MNLR | Good performance meeting OECD criteria | acs.org |

| 2,4-diamino-pyrimidine derivatives | Anti-malarial | 2D-QSAR | Lipophilicity as a key driver | nih.gov |

This table presents a summary of QSAR models developed for related pyrimidine compound series.

Analysis of Molecular Descriptors and Physicochemical Properties Influencing Activity

The biological activity of this compound derivatives is governed by a combination of their physicochemical properties, which can be quantified using molecular descriptors. QSAR studies have identified several key descriptors that influence the potency of these compounds.

Steric, Electronic, and Hydrophobic Properties: Studies on phenoxypyrimidine derivatives as p38 kinase inhibitors have revealed the significant roles of steric effects, hydrogen bonding, and electronic properties in their inhibitory activity. nih.gov Similarly, QSAR analyses of anti-malarial 2,4-diamino-pyrimidines have pointed to lipophilicity as a key driver of improved activity. nih.gov However, highly lipophilic compounds often suffer from poor aqueous solubility and low permeability, highlighting the need for a balance in physicochemical properties. nih.gov

Specific Molecular Descriptors: In more complex QSAR models, specific 2D and 3D descriptors are employed to capture the structural nuances that affect biological activity. For example, in a study of gemini (B1671429) quaternary ammonium (B1175870) surfactants, descriptors such as MATS8m (Moran autocorrelation of lag 8 weighted by mass) and PNSA3 (atom charge weighted negative surface areas) were found to be important. japsonline.com While not directly on this compound, these examples illustrate the types of descriptors that can be used to model activity.

The analysis of molecular descriptors helps in understanding the forces driving ligand-receptor interactions and provides a rational basis for designing new compounds with improved activity and drug-like properties. japsonline.com The goal is to identify a "biologically relevant chemical space" by defining a suitable range of important physicochemical properties. japsonline.com

Table 3: Key Molecular Descriptors and Their Influence on Activity

| Descriptor Type | Specific Descriptor Example | Influence on Biological Activity | Reference |

|---|---|---|---|

| Topological | Kappa3 | Negatively correlated with antifungal activity, suggesting that decreasing this value could increase potency. | researchgate.net |

| Electronic | Electronic properties | Significant role in p38 inhibitory activity. | nih.gov |

| Hydrophobic | Lipophilicity (logP) | Key driver of improved anti-malarial activity. | nih.gov |

| Steric | Steric effects | Significant role in p38 inhibitory activity. | nih.gov |

| Autocorrelation | MATS8m | Important for modeling antibacterial activity of gemini surfactants. | japsonline.com |

| Surface Area | PNSA3 | Important for modeling antibacterial activity of gemini surfactants. | japsonline.com |

This table provides examples of molecular descriptors and their general influence on the activity of related compound classes.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 5-Phenoxypyrimidine-2,4-diamine, might bind to the active site of a protein.

Molecular docking studies on pyrimidine-2,4-diamine derivatives reveal specific binding modes within the active sites of various protein targets, particularly kinases and reductases. The general scaffold, featuring a pyrimidine (B1678525) core with amino groups at positions 2 and 4, facilitates a network of interactions crucial for binding.

Analysis of docking poses often shows that the pyrimidine core acts as a central scaffold, with the phenoxy substituent exploring adjacent hydrophobic regions. The flexibility of the ether linkage allows the phenyl ring to adopt an optimal conformation to maximize these favorable interactions. nih.gov

Docking simulations have successfully identified specific amino acid residues that are critical for the binding of pyrimidine-2,4-diamine derivatives. These interactions are fundamental to the stability of the ligand-protein complex.

Key interactions frequently involve:

Hydrogen Bonding: The amino groups at the C2 and C4 positions of the pyrimidine ring are common hydrogen bond donors. They often interact with the backbone carbonyls or acidic side chains of amino acids such as glutamate (B1630785) (Glu) and aspartate (Asp). For example, in Janus kinase 2 (Jak2), 5-phenylpyrimidine-2,4-diamine (B1266188) derivatives have been shown to form hydrogen bonds with Glu640 and Lys758. Similarly, studies on other targets have identified hydrogen bonds with residues like Asn375. nih.gov

Salt Bridges: When the ligand or protein contains charged groups, salt bridges can form, significantly stabilizing the complex. cambridgemedchemconsulting.com For instance, interactions with charged residues like lysine (B10760008) (Lys) and arginine (Arg) are common. rsc.org The protonated amine in a ligand can form a crucial interaction with a buried aspartic acid residue in some receptors. cambridgemedchemconsulting.com

Hydrophobic and π-Stacking Interactions: The phenoxy group is instrumental in forming non-polar interactions. The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), or form hydrophobic contacts with aliphatic residues such as leucine (B10760876) (Leu), isoleucine (Ile), and valine (Val). cambridgemedchemconsulting.com

| Target Protein | Interacting Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|---|

| Jak2 | Glu640, Lys758 | Hydrogen Bond | |

| Soybean 15-LOX | Asn375, Arg378 | Hydrogen Bond | nih.gov |

| hTPI (Dimer Interface) | Glu77, Asn65, Phe102, Arg98 | Hydrogen Bond, Electrostatic, Van der Waals | peerj.com |

| hTPI (Active Site) | Thr216, Leu226, Ser211, Glu212, Pro178, Thr175, Thr177, Tyr208 | Close Contact Interactions | peerj.com |

A critical validation of molecular docking studies is the correlation between the predicted binding affinities (often expressed as a docking score or binding free energy in kcal/mol) and experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

While docking scores can be a useful tool, their ability to accurately predict binding affinity can be inconsistent. mdpi.com Some studies report a good correlation between docking scores and experimental results for specific series of compounds, particularly for enantiomers where one is significantly more active than the other. mdpi.com For example, docking calculations for certain inhibitors have shown that the enantiomer with the lower (more favorable) binding energy corresponds to the more active compound experimentally. mdpi.com

However, achieving a strong, universal correlation is challenging. The performance of scoring functions is often heterogeneous across different protein targets. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are frequently developed alongside docking to improve predictive power, creating a relationship between structural descriptors and biological activity. nih.gov For a series of pyrimidine-2,4-diamines targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR), the compounds displayed promising inhibitory activity with Kᵢ values ranging from 1.3 to 243 nM, which computational models aimed to rationalize. nih.gov In some cases, a strong correlation (e.g., Pearson's correlation coefficient R > 0.8) between computed binding free energies and experimental affinities has been achieved, lending confidence to the predictive power of the computational model for that specific system. elifesciences.org

| Target | Computational Method | Correlation Metric | Correlation Value | Reference |

|---|---|---|---|---|

| Various Proteases | MLR & SMOReg Scoring Functions | Pearson's R | 0.5-0.6 | researchgate.net |

| ERK2, CHK1 (CSAR Ligands) | QSAR Modeling | Spearman's ρ | 0.60 (ERK2), 0.56 (CHK1) | nih.gov |

| Cyanovirin-N Variants | Binding Free Energy Calculation | Pearson's R | 0.87 | elifesciences.org |

| PDE10A | LigUnity (Machine Learning) | r² | ~0.6 | biorxiv.org |

Advanced Simulation and Calculation Methodologies

Beyond static docking, more advanced computational methods are employed to refine the understanding of the molecular properties and dynamic behavior of this compound and its analogs.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For compounds like this compound, DFT calculations provide insights into molecular geometry, electronic properties, and reactivity, which are crucial for optimizing lead compounds.

Key applications of DFT in this context include:

Molecular Geometry Optimization: DFT is used to calculate the lowest energy conformation of the molecule, providing a more accurate structure for subsequent docking studies. mdpi.comals-journal.com

Electronic Properties Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are performed. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. mdpi.com This information is vital for understanding and predicting intermolecular interactions, such as hydrogen bonding.

Reactivity Descriptors: DFT can be used to calculate various quantum chemical descriptors like electronegativity, chemical hardness, and electrophilicity index, which help in predicting the molecule's behavior in a biological environment. mdpi.com

These theoretical calculations help rationalize the observed biological activity and guide the synthesis of new derivatives with improved properties, such as enhanced binding affinity or better stability. nih.gov

| Compound Type | DFT Calculation | Key Finding | Reference |

|---|---|---|---|

| Novel Pyrimidine Derivative | HOMO-LUMO, MEP | Molecule is relatively stable with a high electrophilic nature. MEP revealed sites for nucleophilic/electrophilic attacks. | mdpi.com |

| Antidepressant Drug | Geometry Optimization, MEP | Achieved complete optimization of the molecular structure in its ground state. | als-journal.com |

| Pipridinetriazole methylacetamides | LUMO Stabilization | Significant biological activity was associated with more stabilized LUMO orbitals. | nih.gov |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov By simulating the movements and interactions of every atom in the system, MD can assess the stability of the binding mode predicted by docking and reveal conformational changes in both the ligand and the protein. oatext.comnih.gov

Key insights from MD simulations include:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time (typically nanoseconds). A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov

Residue Flexibility: The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding. Lower RMSF values in the binding site can indicate stabilizing interactions. nih.gov

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds and water bridges, over the course of the simulation. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding. peerj.comnih.gov

MD simulations have been used to confirm the stability of pyrimidine derivatives in the active sites of their targets, providing a more accurate estimation of binding free energies and a deeper understanding of the dynamic nature of the molecular recognition process. peerj.com

Binding Free Energy Calculations (e.g., MM/GBSA)

A fundamental goal in drug discovery is the accurate prediction of binding affinities between a ligand, such as this compound, and its protein target. Binding free energy calculations are powerful tools for this purpose. Among the most widely used methods are the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approaches. lu.se These methods calculate the free energy of binding by combining the molecular mechanics energy of the ligand-protein complex in the gas phase with the free energy of solvation. lu.se

The MM/GBSA method estimates the binding free energy (ΔG_bind) by calculating the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. The calculation involves several energy components:

ΔE_internal: Changes in internal energy (bond, angle, and dihedral energies).

ΔE_vdw: van der Waals interaction energy.

ΔE_elec: Electrostatic interaction energy.

ΔG_solv: Solvation free energy, which is further divided into polar (ΔG_pol) and non-polar (ΔG_np) contributions.

In a study of pyrimidine-2,4-diamine derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key antimalarial drug target, MM/GBSA and MM-PBSA calculations were performed to predict binding free energies. 34.237.233 The results demonstrated an excellent correlation between the calculated binding free energies and the experimentally measured inhibition constants (Ki). 34.237.233 This indicates that the methods can successfully rank compounds according to their binding affinities. The study highlighted that the polar solvation free energies (ΔGpsolv) represented a desolvation penalty that the molecules must overcome to bind to the protein. 34.237.233 The reliability of MM/GBSA makes it a valuable tool for refining docking results and prioritizing compounds for experimental testing. nih.govnih.gov

| Energy Component | Description | Typical Contribution to Binding |

|---|---|---|

| ΔE_vdw (van der Waals) | Energy from non-covalent attractive and repulsive forces. | Favorable (Negative) |

| ΔE_elec (Electrostatic) | Energy from the interaction of charged and polar groups. | Favorable (Negative) |

| ΔG_pol (Polar Solvation) | Energy required to desolvate polar groups upon binding. | Unfavorable (Positive) |

| ΔG_np (Non-polar Solvation) | Energy gained from burying hydrophobic surfaces (hydrophobic effect). | Favorable (Negative) |

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model represents the spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and ionizable groups. mdpi.com

For scaffolds like 2,4-diaminopyrimidine (B92962), which is the core of this compound, pharmacophore models can be developed to guide the discovery of new inhibitors. researchgate.net For instance, a pharmacophore modeling study on 2,4-disubstituted-pyrimidine derivatives as inhibitors of the EGFR L858R/T790M double mutant identified a four-feature hypothesis (AARR) as the most significant. researchgate.net This model consisted of two hydrogen bond acceptors and two aromatic ring features, providing a template for designing new potent inhibitors. researchgate.net

The process typically involves:

Training Set Selection: A set of active compounds with known biological data is chosen.

Feature Identification: Common chemical features among the active molecules are identified.

Model Generation: A 3D arrangement of these features is generated, representing the optimal geometry for binding.

Validation: The model's ability to distinguish between active and inactive compounds is tested.

Once validated, these pharmacophore models serve as powerful 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric requirements. nih.govdergipark.org.tr

| Pharmacophoric Feature | Description | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., N in pyrimidine). | Forms specific interactions with amino acid residues in the target's active site. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., amino groups). | Crucial for anchoring the ligand in the binding pocket. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., phenoxy group, pyrimidine ring). | Engages in π-π stacking or hydrophobic interactions with aromatic residues. |

| Hydrophobic Group (H) | A nonpolar group that avoids water. | Interacts with hydrophobic pockets in the receptor, contributing to binding affinity. |

Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This method significantly reduces the cost and time associated with drug discovery by prioritizing a smaller number of promising candidates for experimental testing. usm.my

Approaches for virtual screening involving scaffolds like this compound can be broadly categorized as either ligand-based or structure-based.

Ligand-Based Virtual Screening: This approach uses the knowledge of known active ligands. A common method is pharmacophore-based screening, where the pharmacophore model derived from active compounds (as described in 5.2.4) is used as a filter to search for new molecules with matching features. nih.gov

Structure-Based Virtual Screening: When the 3D structure of the biological target is known, molecular docking can be employed. In this process, candidate molecules are computationally placed into the binding site of the receptor, and their binding mode and affinity are estimated using scoring functions. pensoft.net Studies on related pyrimidine and triazine derivatives have successfully used docking to predict binding interactions with targets like PfDHFR. ugm.ac.id

These screening methods can be used sequentially. For example, a large database can first be filtered using a pharmacophore model, followed by molecular docking of the resulting hits to refine the selection and predict binding poses more accurately. mdpi.com

Insights into Ligand-Receptor Interactions and Molecular Recognition

Understanding the specific interactions between a ligand and its receptor at the atomic level is critical for structure-based drug design. Computational studies on the 2,4-diaminopyrimidine scaffold provide detailed insights into the molecular recognition process.

For example, in the case of PfDHFR inhibitors, the 2,4-diaminopyrimidine core is known to mimic the binding of the natural substrate, dihydrofolate. The diaminopyrimidine moiety typically forms key hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the enzyme's active site. These interactions are a primary anchor for the inhibitor.

Preclinical Efficacy in in Vitro and in Vivo Models

In Vitro Cellular Efficacy Studies

Cancer Cell Lines

Derivatives of 2,4-diaminopyrimidine (B92962) have shown significant antiproliferative activity across a range of cancer cell lines. One notable derivative, compound 6e (a 2,5-diamino-4-pyrimidinol derivative), exhibited broad-spectrum anticancer effects. In a comprehensive screening against the NCI-60 panel of human cancer cell lines, compound 6e demonstrated substantial growth inhibition of hematological, non-small cell lung cancer (NSCLC), colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast cancer cells. nih.gov Specifically, it inhibited the growth of these various cancer types by 84.1%, 52.79%, 72.15%, 66.34%, 66.48%, 51.55%, 55.95%, 61.85%, and 60.87%, respectively. nih.gov

Further studies have focused on specific cancer cell lines, including M-NFS-60, HCT116, and A549. In the M-NFS-60 murine myeloid leukemia cell line, compound 6e displayed a potent IC50 value of 1.97 µM. nih.gov In another study, a series of pyrimidine-2,4-diamine analogues were investigated for their anticancer activity against colorectal cancer (CRC) HCT116 cells and NSCLC A549 cells. nih.gov The active compound, Y18 , was found to significantly inhibit the proliferation of these cancer cells by inducing cell cycle arrest and senescence through the persistence of DNA damage. nih.gov Furthermore, Y18 was also shown to inhibit the adhesion, migration, and invasion of cancer cells in vitro. nih.gov

| Compound | Cell Line | Cancer Type | Key Findings |

| 6e | NCI-60 Panel | Various | Broad-spectrum growth inhibition. |

| 6e | M-NFS-60 | Hematological | IC50 of 1.97 µM. nih.gov |

| Y18 | HCT116 | Colorectal Cancer | Inhibited proliferation, adhesion, migration, and invasion. nih.gov |

| Y18 | A549 | Non-Small Cell Lung Cancer | Induced cell cycle arrest and senescence. nih.gov |

Enzyme Assays for Kinase Activity

The mechanism of action for many pyrimidine-2,4-diamine derivatives involves the inhibition of various protein kinases, which are crucial for cell signaling and growth. Enzyme assays have been instrumental in identifying the specific kinase targets of these compounds.

For instance, the antiproliferative effects of compound 6e were further investigated through a kinase panel assay consisting of 14 different kinases associated with cancer. nih.gov This screening helped to elucidate the multitargeted nature of this compound and provided insights into its potent anticancer activity. nih.gov The study highlighted the correlation between the inhibition of kinases like CSF1R and DAPK1 and the observed antiproliferative effects. nih.gov

In the context of acute myeloid leukemia (AML), a novel series of FMS-like tyrosine kinase 3 (FLT3) inhibitors based on an aminopyrimidine scaffold was identified. researchgate.net Structure-activity relationship studies led to the development of compounds with good potency against AML cells driven by FLT3. researchgate.net Enzymatic assays confirmed that these compounds directly inhibit the kinase activity of FLT3. acs.org

Another study focused on the design of potent and orally active inhibitors of Lymphocyte Specific Kinase (Lck), a key enzyme in T-cell activation. A 2-amino-6-phenyl-pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one derivative demonstrated potent inhibition of Lck kinase activity in enzymatic assays. acs.org

| Compound/Series | Target Kinase | Therapeutic Area | Key Findings |

| 6e | CSF1R, DAPK1, and others | Cancer | Multitargeted kinase inhibition. nih.gov |

| Aminopyrimidine Analogues | FLT3 | Acute Myeloid Leukemia | Potent inhibition of FLT3 enzymatic activity. researchgate.netacs.org |